N'-(4-fluorophenyl)-6-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine
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Overview
Description
2-FURALDEHYDE 2-[4-(DIMETHYLAMINO)-6-(4-FLUOROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE: is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a furaldehyde group attached to a triazine ring, which is further substituted with dimethylamino and fluoroanilino groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FURALDEHYDE 2-[4-(DIMETHYLAMINO)-6-(4-FLUOROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.
Substitution Reactions: The triazine ring is then subjected to substitution reactions to introduce the dimethylamino and fluoroanilino groups. These reactions are usually carried out under controlled conditions using specific reagents and catalysts.
Hydrazone Formation: The final step involves the reaction of the substituted triazine with 2-furaldehyde in the presence of a hydrazine derivative to form the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and other parameters.
Chemical Reactions Analysis
Types of Reactions
2-FURALDEHYDE 2-[4-(DIMETHYLAMINO)-6-(4-FLUOROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-FURALDEHYDE 2-[4-(DIMETHYLAMINO)-6-(4-FLUOROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE: has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-FURALDEHYDE 2-[4-(DIMETHYLAMINO)-6-(4-FLUOROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-FURALDEHYDE 2-[4-(DIMETHYLAMINO)-6-(4-FLUOROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE: can be compared with other similar compounds such as:
2-Furaldehyde: A simpler compound with a furaldehyde group, used in various chemical reactions.
Triazine Derivatives: Compounds with a triazine ring, used in agriculture and pharmaceuticals.
Hydrazones: A class of compounds with a hydrazone linkage, known for their diverse chemical and biological activities.
The uniqueness of 2-FURALDEHYDE 2-[4-(DIMETHYLAMINO)-6-(4-FLUOROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE lies in its specific substitution pattern and the combination of functional groups, which confer distinct properties and applications.
Properties
Molecular Formula |
C16H16FN7O |
---|---|
Molecular Weight |
341.34 g/mol |
IUPAC Name |
6-N-(4-fluorophenyl)-4-N-[(E)-furan-2-ylmethylideneamino]-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C16H16FN7O/c1-24(2)16-21-14(19-12-7-5-11(17)6-8-12)20-15(22-16)23-18-10-13-4-3-9-25-13/h3-10H,1-2H3,(H2,19,20,21,22,23)/b18-10+ |
InChI Key |
LWWBPIPRXUWXEP-VCHYOVAHSA-N |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)N/N=C/C2=CC=CO2)NC3=CC=C(C=C3)F |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NN=CC2=CC=CO2)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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